molecular formula C12H16ClN3O B13203398 N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide

Cat. No.: B13203398
M. Wt: 253.73 g/mol
InChI Key: DMJFZIZFVAXUQB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired diazepane compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods has also been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and neuronal activity. This interaction can lead to various pharmacological effects, including anxiolytic and anticonvulsant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide stands out due to its unique diazepane ring structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide

InChI

InChI=1S/C12H16ClN3O/c13-10-2-4-11(5-3-10)15-12(17)16-8-1-6-14-7-9-16/h2-5,14H,1,6-9H2,(H,15,17)

InChI Key

DMJFZIZFVAXUQB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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